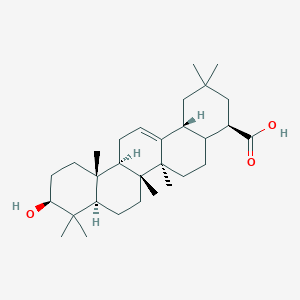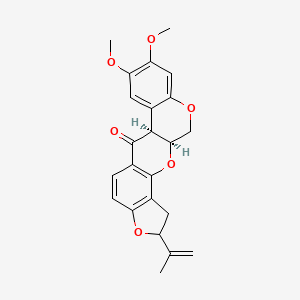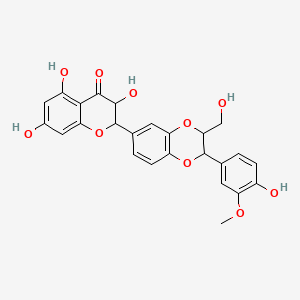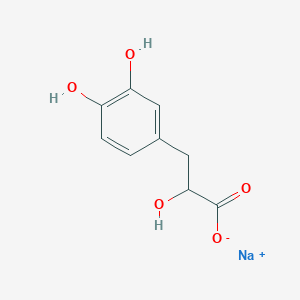
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions to achieve the desired product . Industrial production methods often involve large-scale synthesis techniques that ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents. Major products formed from these reactions include derivatives with altered functional groups, which can further enhance the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential in modulating cell function and signal transduction pathways. In medicine, this compound is being explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Industrial applications include its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate exerts its effects involves interaction with specific molecular targets and pathways. It is known to modulate signal transduction pathways, affecting cell function and behavior. The compound’s structure allows it to bind to specific receptors or enzymes, thereby influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or biological activities. For instance, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 share some structural similarities but differ in their specific biological effects and applications . The unique properties of this compound, such as its specific binding affinity and biological activity, make it a valuable compound in scientific research.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications in various fields of scientific research. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVDBZTXUHFO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one](/img/structure/B7881625.png)

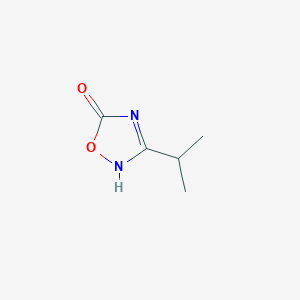
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
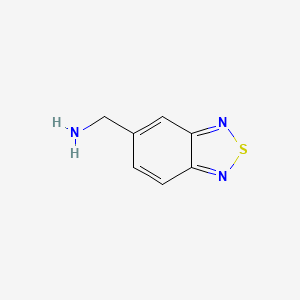

![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

